Conformational Restriction Confers Target Selectivity Advantage Over Pyrrolo[2,3-b]pyridine
In a structure-based drug design study for PKMYT1 inhibitors, the pyrrolo[2,3-d]pyrimidin-4-one core was intentionally selected to replace a pyrrolo[2,3-b]pyridine scaffold [1]. This strategic substitution was driven by the core's ability to restrict molecular conformation and mask a hydrogen-bond donor, which are crucial for achieving target specificity [1].
| Evidence Dimension | Scaffold Conformational Flexibility and H-Bond Donor Masking |
|---|---|
| Target Compound Data | Restricted conformation; H-bond donor masked |
| Comparator Or Baseline | Pyrrolo[2,3-b]pyridine (less restricted; H-bond donor exposed) |
| Quantified Difference | Not quantified directly; difference is qualitative in design rationale |
| Conditions | Molecular modeling and subsequent synthesis of PKMYT1 inhibitors |
Why This Matters
This design choice directly enabled the identification of compound 7, which demonstrated strong PKMYT1 inhibition and favorable in vivo antitumor efficacy, highlighting the core's utility in creating selective kinase inhibitors.
- [1] Wang, Y., et al. Discovery of pyrrolopyrimidinone derivatives as potent PKMYT1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 2024, 116907. View Source
